N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide
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Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H17NO3S3 and its molecular weight is 343.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Compounds containing sulfonamido moieties, including those similar to N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide, have been explored for their potential as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) investigated the synthesis of new heterocyclic compounds with sulfonamido structures, finding that some exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Sulfonamido Derivatives
El-Gaby, Micky, Taha, and El-Sharief (2002) researched the antimicrobial activity of novel sulfonamido derivatives, including thiourea, hydrazine, and fused pyrimidine, all of which contain sulfonamido moieties. These compounds demonstrated notable antimicrobial properties (El-Gaby, Micky, Taha, & El-Sharief, 2002).
Potential in Inhibiting Human Carbonic Anhydrase Isozymes
Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, and Mert (2017) synthesized sulfonamide complexes and investigated their inhibition of human carbonic anhydrase isozymes I and II. These complexes showed significant inhibitory activity, suggesting potential applications in therapeutic contexts (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Anticancer and Radiosensitizing Properties
Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized novel sulfonamide derivatives, including compounds with structures related to N-((4-(thiophen-3-yl)tetrahydro-2H-pyrazol-4-yl)methyl)thiophene-2-sulfonamide. These compounds demonstrated promising in-vitro anticancer activity and potential as radiosensitizing agents, indicating their usefulness in cancer treatment research (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S3/c16-21(17,13-2-1-8-20-13)15-11-14(4-6-18-7-5-14)12-3-9-19-10-12/h1-3,8-10,15H,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFORVNFNZYYQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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